2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide
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Overview
Description
2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide is a synthetic organic compound that features a pyrrolidine ring, a phenoxyphenyl group, and a chloro-substituted propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Chlorination and Amide Formation: The final steps involve chlorination of the propanamide moiety and coupling with the pyrrolidine intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[5-oxo-1-(4-chlorophenyl)pyrrolidin-3-yl]propanamide
- 2-Chloro-N-[5-oxo-1-(4-methoxyphenyl)pyrrolidin-3-yl]propanamide
- 2-Chloro-N-[5-oxo-1-(4-fluorophenyl)pyrrolidin-3-yl]propanamide
Uniqueness
2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide is unique due to the presence of the phenoxyphenyl group, which imparts distinct physicochemical properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-13(20)19(24)21-14-11-18(23)22(12-14)15-7-9-17(10-8-15)25-16-5-3-2-4-6-16/h2-10,13-14H,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTUMHZZWPHZKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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